Trimebutin

Übersicht

Beschreibung

Trimebutin ist ein Spasmolytikum, das hauptsächlich zur symptomatischen Behandlung des Reizdarmsyndroms und anderer Magen-Darm-Erkrankungen eingesetzt wird. Es zeigt antimuskarinische und schwache μ-Opioid-Agonisten-Effekte, die helfen, die Darm- und Dickdarmmotilität zu regulieren und Bauchschmerzen zu lindern .

Wissenschaftliche Forschungsanwendungen

Trimebutine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying spasmolytic agents and their interactions with gastrointestinal receptors.

Biology: Investigated for its effects on gastrointestinal motility and its potential role in modulating visceral sensitivity.

Medicine: Widely used for the treatment of irritable bowel syndrome, functional dyspepsia, and postoperative paralytic ileus

Industry: Employed in the formulation of pharmaceutical products aimed at treating gastrointestinal disorders

Wirkmechanismus

Target of Action

Trimebutine primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain .

Mode of Action

Trimebutine interacts with its targets in two main ways :

- It acts as an agonist on peripheral mu, kappa, and delta opiate receptors .

- It modulates the release of gastrointestinal peptides such as motilin .

At high concentrations, trimebutine inhibits the extracellular Ca2+ influx in smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores .

Biochemical Pathways

Trimebutine affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It also has a role in regulating visceral sensitivity .

In addition, trimebutine has been found to inhibit the high mobility group box 1-receptor for advanced glycation end products (HMGB1-RAGE) signaling pathway , which is involved in various physiological and pathophysiological processes such as inflammation, immune responses, and tissue healing post-damage .

Pharmacokinetics

Trimebutine is rapidly absorbed following oral administration . It is extensively metabolized, with less than 2.4% excreted unchanged in urine . The half-life of trimebutine is approximately 2.7–3.1 hours .

Result of Action

The molecular and cellular effects of trimebutine’s action are significant. It inhibits cell migration and proliferation, and promotes cell apoptosis . It also induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Trimebutin umfasst mehrere Schritte:

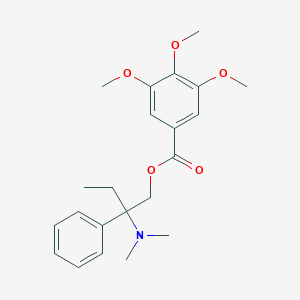

Veresterung und Aminomethylierung: Der Prozess beginnt mit der Veresterung und Aminomethylierung von 2-Amino-2-Phenylbuttersäure, um 2-(Dimethylamino)-2-Phenylmethylbutyrat zu produzieren.

Reduktion: Natriumborhydrid wird verwendet, um das veresterte Produkt zu 2-(Dimethylamino)-2-Phenylbutylalkohol zu reduzieren.

Endsynthese: this compound wird aus 2-(Dimethylamino)-2-Phenylbutylalkohol und 3,4,5-Trimethoxybenzoesäure in einem organischen Lösungsmittel unter Verwendung von protonischer Säure als Katalysator synthetisiert

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt dem gleichen Syntheseweg, ist jedoch für höhere Ausbeuten und Kosteneffizienz optimiert. Der Prozess beinhaltet eine simultane Veresterung und Aminomethylierung, gefolgt von Reduktion und Endsynthese, wobei der Schwerpunkt auf der Reduzierung von Produktionsrisiken und der Steigerung der Reaktionsausbeute liegt .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Abbauprodukte führen.

Reduktion: Die Reduktion von this compound beinhaltet die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid ist ein häufig verwendetes Reduktionsmittel.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Abbauprodukte von this compound.

Reduktion: 2-(Dimethylamino)-2-Phenylbutylalkohol.

Substitution: Verschiedene substituierte Derivate von this compound

4. Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung von Spasmolytika und deren Wechselwirkungen mit gastrointestinalen Rezeptoren verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Magen-Darm-Motilität und seine mögliche Rolle bei der Modulation der viszeralen Sensibilität.

Medizin: Weit verbreitet zur Behandlung des Reizdarmsyndroms, funktioneller Dyspepsie und postoperativem paralytischem Ileus

Industrie: Wird bei der Formulierung von pharmazeutischen Produkten eingesetzt, die zur Behandlung von Magen-Darm-Erkrankungen bestimmt sind

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Opioid-Rezeptor-Agonismus: Wirkt als Agonist an peripheren μ-, κ- und δ-Opioid-Rezeptoren.

Gastrointestinale Peptidmodulation: Moduliert die Freisetzung von gastrointestinalen Peptiden wie Motilin, vasoaktivem intestinalem Peptid, Gastrin und Glukagon.

Kalziumkanalmodulation: Verhindert den Einstrom von extrazellulären Kalziumionen in glatte Muskelzellen und die Freisetzung von Kalzium aus intrazellulären Speichern, was zu einer verminderten Peristaltik führt .

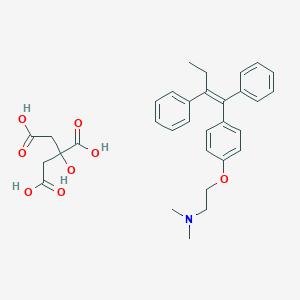

Vergleich Mit ähnlichen Verbindungen

Trimebutin ist einzigartig aufgrund seines vielseitigen Wirkmechanismus und seiner Fähigkeit, verschiedene gastrointestinale Funktionen zu modulieren. Ähnliche Verbindungen sind:

Asimadolin: Ein κ-Opioid-Rezeptor-Agonist, der zur Behandlung des Reizdarmsyndroms eingesetzt wird.

Fedotozin: Ein peripherer κ-Opioid-Rezeptor-Agonist mit ähnlichen Anwendungen.

Mebeverin: Ein Antispasmolytikum, das bei Magen-Darm-Erkrankungen eingesetzt wird, jedoch mit einem anderen Wirkmechanismus

This compound zeichnet sich durch seine kombinierten antimuskarinischen und schwachen μ-Opioid-Agonisten-Effekte aus, was es zu einer vielseitigen und effektiven Behandlung für verschiedene Magen-Darm-Erkrankungen macht.

Eigenschaften

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

At high concentrations, trimebutine is shown to inhibit the extracellular Ca2+ influx in the smooth muscle cells through voltage dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores. Trimebutine is suggested to bind to the inactivated state of the calcium channel with high affinity. Reduced calcium influx attenuates membrane depolarization and decrease colon peristalsis. It also inhibits outward K+ currents in response to membrane depolarization of the GI smooth muscle cells at resting conditions through inhibition of delayed rectifier K+ channels and Ca2+ dependent K+ channels, which results in induced muscle contractions. Trimebutine binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors but with lower affinity than their natural ligands. Its metabolites (N-monodesmethyl-trimebutine or nor-trimebutine), are also shown to bind to opoid receptors on brain membranes and myenteric synaptosomes. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

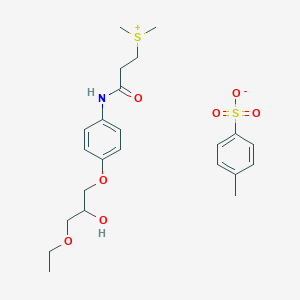

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.